molecular formula C13H18ClNO2 B1462846 Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride CAS No. 1187172-07-1

Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride

Cat. No.: B1462846
CAS No.: 1187172-07-1
M. Wt: 255.74 g/mol
InChI Key: AYDHRCKLHYGMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with a methyl group and a pyrrolidinylmethyl group, and it is often used in research and development due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 3-pyrrolidinylmethylbenzoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. The reaction conditions include refluxing the mixture at an elevated temperature to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride can be compared with other similar compounds, such as:

  • Methyl 3-(4-pyrrolidinylmethyl)benzoate hydrochloride: Similar structure but with a different position of the pyrrolidinylmethyl group.

  • Methyl 3-(3-piperidinylmethyl)benzoate hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Properties

IUPAC Name

methyl 3-(pyrrolidin-3-ylmethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-4-2-3-10(8-12)7-11-5-6-14-9-11;/h2-4,8,11,14H,5-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDHRCKLHYGMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride
Reactant of Route 2
Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride
Reactant of Route 3
Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride
Reactant of Route 4
Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride
Reactant of Route 5
Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride
Reactant of Route 6
Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.